Arisantetralone B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arisantetralone B typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Arisantetralone B can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Arisantetralone B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Researchers explore its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Arisantetralone B exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its effects on oxidative stress and inflammation are of particular interest.
Comparison with Similar Compounds
Arisantetralone B can be compared with other similar compounds such as:
Arisantetralone A: Another compound from the same family with slight structural differences.
Schisandrin: Known for its antioxidant properties.
Gomisin: Another lignan with potential therapeutic effects.
Uniqueness: this compound stands out due to its unique structural features and the specific biological activities it exhibits
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 |
InChI Key |
WFNWOPFVZGRWFA-RMDKCXRXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)O)OC)C |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |
Origin of Product |
United States |
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